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molecular formula C6H8F2N2 B8036724 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole

3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole

Cat. No. B8036724
M. Wt: 146.14 g/mol
InChI Key: ABFCPDYYBWSWKZ-UHFFFAOYSA-N
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Patent
US08188295B2

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (3.2 g, 22 mmol) in diethyl ether (10 ml) and dioxane (10 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 5.6 ml, 44 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (1.7 g, 22 mmol) and a solution of ethyl prop-1-enyl ether (1.7 g, 20 mmol) in dioxane (2 ml) were added dropwise successively to the reaction mixture at a temperature of from 0 to 5° C. After stirring at room temperature for 6 hours, the reaction mixture was added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (4.4 g, 110 mmol) and methylhydrazine (1.4 g, 30 mmol) in water (75 ml) and then stirred at room temperature for 3 h. Subsequently, water (50 ml) was added and the mixture was extracted with methyl tert-butyl ether. The resulting organic phases were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure. 3-Difluoromethyl-1,4-dimethylpyrazole was obtained in a yield of 25%.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]([N:7](C)C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.[N:14]1[CH:19]=C[CH:17]=[CH:16][CH:15]=1.C(OCC)=CC.[OH-].[Na+].CNN>C(OCC)C.O1CCOCC1.O>[F:5][CH:3]([F:4])[C:2]1[C:16]([CH3:17])=[CH:15][N:14]([CH3:19])[N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(C(F)F)(F)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
1.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
C(=CC)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Smiles
CNN
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methyl tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=NN(C=C1C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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